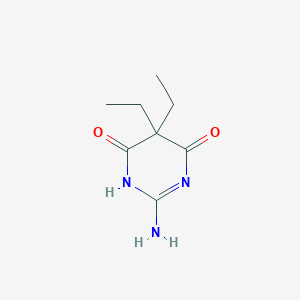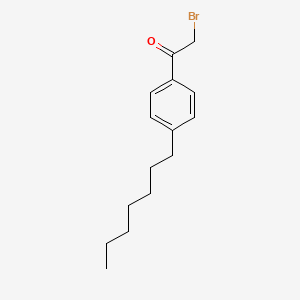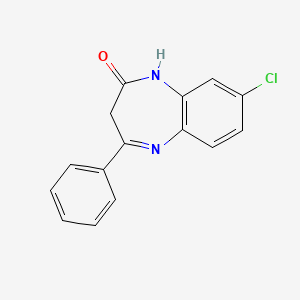![molecular formula C11H8BrF6NO B1659344 N-[3,5-ビス(トリフルオロメチル)フェニル]-2-ブロモプロパンアミド CAS No. 646497-42-9](/img/structure/B1659344.png)
N-[3,5-ビス(トリフルオロメチル)フェニル]-2-ブロモプロパンアミド
概要
説明
N-[3,5-bis(trifluoromethyl)phenyl]-2-bromopropanamide is an organic compound characterized by the presence of trifluoromethyl groups and a bromopropanamide moiety
科学的研究の応用
N-[3,5-bis(trifluoromethyl)phenyl]-2-bromopropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It can be used in the design of new pharmaceuticals.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and advanced materials, including polymers and coatings.
作用機序
Target of Action
Compounds with similar structures, such as n,n′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, have been used as organocatalysts in organic chemistry . They are known to activate substrates and stabilize partially developing negative charges (e.g., oxyanions) in transition states .
Mode of Action
Similar compounds are known to activate substrates and stabilize partially developing negative charges in transition states through explicit double hydrogen bonding . This suggests that N-[3,5-bis(trifluoromethyl)phenyl]-2-bromopropanamide may interact with its targets in a similar manner.
Biochemical Pathways
Similar compounds are used extensively in promoting organic transformations , suggesting that N-[3,5-bis(trifluoromethyl)phenyl]-2-bromopropanamide may also influence various biochemical pathways.
Result of Action
Similar compounds have played a very important role in the development of h-bond organocatalysts , suggesting that N-[3,5-bis(trifluoromethyl)phenyl]-2-bromopropanamide may have similar effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-2-bromopropanamide typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with 2-bromopropanoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
N-[3,5-bis(trifluoromethyl)phenyl]-2-bromopropanamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted amides, thiols, or ethers.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
類似化合物との比較
Similar Compounds
- N-(3,5-bis(trifluoromethyl)phenyl)-2-chloroacetamide
- 3,5-bis(trifluoromethyl)phenyl isocyanate
- N,N’-bis(3,5-bis(trifluoromethyl)phenyl)thiourea
Uniqueness
N-[3,5-bis(trifluoromethyl)phenyl]-2-bromopropanamide is unique due to the presence of both trifluoromethyl groups and a bromopropanamide moiety. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and reactivity towards nucleophiles. These features make it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-bromopropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF6NO/c1-5(12)9(20)19-8-3-6(10(13,14)15)2-7(4-8)11(16,17)18/h2-5H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCESRJVCFUAIBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF6NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381602 | |
| Record name | N-[3,5-bis(trifluoromethyl)phenyl]-2-bromopropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
646497-42-9 | |
| Record name | N-[3,5-bis(trifluoromethyl)phenyl]-2-bromopropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5H-Indeno[1,2-b]pyridin-5-one, 7-methyl-](/img/structure/B1659265.png)
![(5Z)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1-(4-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1659267.png)


![1-Methoxy-3-[4-[3-(trifluoromethyl)phenoxy]butoxy]benzene](/img/structure/B1659274.png)
![(5Z)-5-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1659275.png)
![1-Butan-2-yl-4-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]benzene](/img/structure/B1659276.png)

![1-[2-[2-(3-Methoxyphenoxy)ethoxy]ethoxy]-2-nitrobenzene](/img/structure/B1659279.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B1659280.png)
![1-Chloro-4-[4-(4-ethoxyphenoxy)butoxy]-2-methylbenzene](/img/structure/B1659281.png)
![1-Chloro-4-[4-(4-ethoxyphenoxy)butylsulfanyl]benzene](/img/structure/B1659282.png)
![1-Chloro-4-[3-(4-ethoxyphenoxy)propylsulfanyl]benzene](/img/structure/B1659283.png)
